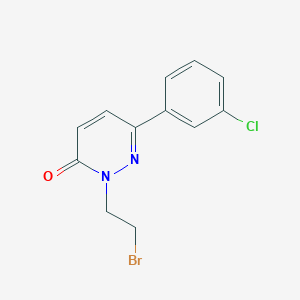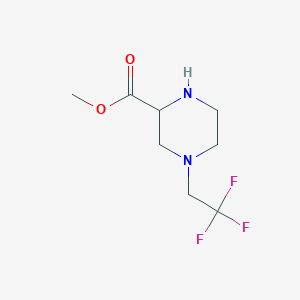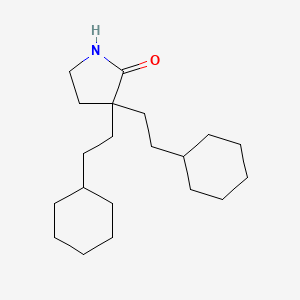
2-(2-Bromoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
2-(2-Bromoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one (2-BE-6-3CP-2,3-DHP) is an organic compound belonging to the heterocyclic class of compounds. It is a member of the pyridazinone family, which are derivatives of the pyridine ring system. This compound has been studied for its potential applications in organic synthesis as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
2-BE-6-3CP-2,3-DHP has been studied for its potential applications in organic synthesis. It has been used as a starting material for the synthesis of other compounds, such as 2-bromoethyl-6-chloro-2,3-dihydropyridazin-3-one and 2-bromoethyl-6-methyl-2,3-dihydropyridazin-3-one. In addition, it has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 2-BE-6-3CP-2,3-DHP is not completely understood. However, it is believed to interact with various cellular components, such as proteins and enzymes, to modulate their activity. It is also believed to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
2-BE-6-3CP-2,3-DHP has been studied for its potential effects on biochemical and physiological processes. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to reduce the levels of certain hormones, such as cortisol and epinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-BE-6-3CP-2,3-DHP in laboratory experiments include its low cost, ease of synthesis, and low toxicity. However, there are also some limitations to its use. For example, it is not highly soluble in water and can be difficult to purify. In addition, it is not stable in the presence of light and air.
Orientations Futures
For research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research is needed to explore its potential applications in other areas, such as drug delivery and cancer therapy. Additionally, further research is needed to improve the synthesis method and to develop more efficient and cost-effective methods for purifying the compound.
Propriétés
IUPAC Name |
2-(2-bromoethyl)-6-(3-chlorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c13-6-7-16-12(17)5-4-11(15-16)9-2-1-3-10(14)8-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYVOTXRSXDPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B1484503.png)


![Methyl 2-methyl-6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484510.png)
![(2-Methyl-2-azabicyclo[2.2.1]hept-7-yl)methanamine](/img/structure/B1484511.png)

![2-(tert-Butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1484513.png)
![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)
![8-(2,3-Dihydro-1H-inden-2-yl)-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1484516.png)


![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)
![(1-{[2-(4-Ethylphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)(4-phenyl-1-piperazinyl)methanone](/img/structure/B1484524.png)
